Titanium(4+) decan-1-olate

Description

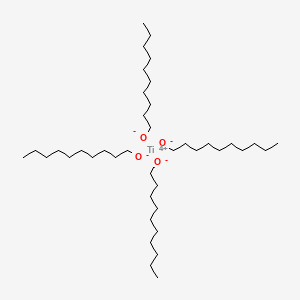

Structure

3D Structure of Parent

Properties

CAS No. |

83877-93-4 |

|---|---|

Molecular Formula |

C40H84O4Ti |

Molecular Weight |

677.0 g/mol |

IUPAC Name |

decan-1-olate;titanium(4+) |

InChI |

InChI=1S/4C10H21O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11;/h4*2-10H2,1H3;/q4*-1;+4 |

InChI Key |

XQNMNCVLVNBXKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Ti+4] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Engineering of Titanium 4+ Decan 1 Olate

Diverse Synthetic Routes to Titanium(4+) decan-1-olate Analogues

The synthesis of titanium(IV) alkoxides, including this compound, is a cornerstone of organotitanium chemistry, offering pathways to a wide array of molecular architectures. These methods are broadly categorized into reactions that build the alkoxide framework and those that modify existing structures to impart specific functionalities.

Alkoxide Exchange Reactions in Titanium(IV) Alkoxide Synthesis

A predominant method for the synthesis of titanium(IV) alkoxides with longer chains, such as decan-1-olate, is through alcohol exchange reactions. This process typically involves the reaction of a more common, commercially available titanium alkoxide, like titanium(IV) isopropoxide, with a less volatile alcohol, in this case, decan-1-ol. The equilibrium of this reaction is driven forward by the removal of the more volatile alcohol (isopropanol), often through distillation.

The general reaction can be represented as: Ti(OR)₄ + 4 R'OH ⇌ Ti(OR')₄ + 4 ROH

where R is a smaller alkyl group (e.g., isopropyl) and R' is the decyl group. This method is advantageous due to its simplicity and the use of readily available precursors. The reaction can be tailored to produce mixed alkoxides by controlling the stoichiometry of the reactants.

A family of titanium (IV) alkoxide compounds has been prepared by the alcohol exchange of Ti(OPri)4 and the corresponding alkyl-2-hydroxy-alkylpropionate or alkyl lactate. researchgate.net

Ligand Modification Strategies for Functionalization

Beyond the primary synthesis, the functionalization of titanium(IV) alkoxides is crucial for tuning their properties for specific applications. Ligand modification strategies introduce functional groups that can alter the electronic and steric environment of the titanium center, influencing its reactivity and material properties. nih.gov

One common approach is the introduction of chelating ligands, such as β-diketones or aminoalcohols, which can replace one or more of the alkoxide groups. nih.gov These modifications can enhance the stability of the compound, for example, by reducing its sensitivity to hydrolysis. The synthesis of titanium(IV)-oxo clusters, with the general formula [TiₐOₑ(OR)ₓLᵧ], is based on the reaction of titanium alkoxides with various organic ligands like carboxylic acids or Schiff bases. nih.gov

Controlled Synthesis Approaches for Tailored Properties

The precise control over the synthesis of this compound is paramount for achieving desired material characteristics. This control is exerted through the careful manipulation of reaction parameters, which in turn dictates the molecular architecture and bulk properties of the final product.

Solvent Effects on Reaction Outcomes

The choice of solvent plays a critical role in the synthesis of titanium alkoxides. Solvents can influence the reaction rates, the solubility of reactants and products, and even the structure of the resulting compounds. For instance, non-polar solvents may favor the formation of less aggregated species, while coordinating solvents can interact with the titanium center and influence the reaction pathway.

The nature of the solvent has a significant influence on the morphology of the resulting products. ustb.edu.cn In the synthesis of hybrid materials, the solvent can induce aggregation effects that lead to the formation of nanoparticles or gels.

Influence of Reaction Conditions on Molecular Architecture

Reaction conditions such as temperature, pressure, and reaction time are critical levers in controlling the synthesis of titanium alkoxides. The temperature can affect the rate of reaction and the position of the equilibrium in exchange reactions. Higher temperatures generally favor the formation of the desired product in alcohol exchange reactions by facilitating the removal of the volatile alcohol.

The molecular architecture of titanium alkoxides can range from simple monomers to complex oligomers or polymers. These structures are often in a dynamic equilibrium that is sensitive to the reaction conditions. For example, the degree of aggregation of titanium alkoxides is influenced by the steric bulk of the alkoxy groups and the temperature.

Advanced Characterization Techniques in Synthetic Studies

A comprehensive understanding of the structure and properties of this compound and its analogues relies on a suite of advanced characterization techniques. These methods provide insights into the molecular structure, composition, and purity of the synthesized compounds.

Commonly employed techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the presence of the decan-1-olate ligand and for providing information about the local chemical environment of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the Ti-O bonds and the organic ligands.

X-ray Diffraction (XRD): For crystalline materials, single-crystal XRD can provide a definitive determination of the molecular structure, including bond lengths and angles. rsc.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight and fragmentation patterns of the titanium alkoxide complexes. nih.gov

The table below summarizes key characterization data for a representative titanium(IV) alkoxide.

| Technique | Observed Features | Interpretation |

| ¹H NMR | Resonances corresponding to the protons of the decyl chain. | Confirms the presence of the decan-1-olate ligand. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the decyl chain. | Provides further evidence for the ligand structure. |

| IR Spectroscopy | Strong absorption bands in the region of 500-700 cm⁻¹. | Characteristic of Ti-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the compound. | Confirms the molecular weight. |

This table presents expected data for this compound based on the characterization of analogous titanium(IV) alkoxides.

Spectroscopic Probes for Elucdating Reaction Pathways

The elucidation of reaction pathways in the synthesis of titanium(IV) alkoxides, including long-chain derivatives analogous to this compound, heavily relies on various spectroscopic techniques. These methods provide critical insights into the molecular structures of precursors and intermediates in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and X-ray Absorption Fine Structure (XAFS) spectroscopies are instrumental in understanding the coordination environment of the titanium center and the degree of oligomerization of the alkoxide species.

Infrared and Raman spectroscopies are powerful tools for probing the vibrational modes of titanium-oxygen bonds. In the synthesis of titanium alkoxides, these techniques can monitor the disappearance of precursor bands and the appearance of new bands associated with the Ti-O-C linkages. For example, the formation of new titanium(IV) alkoxide complexes is often confirmed by the presence of characteristic Ti-O stretching vibrations.

Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) spectroscopies offer detailed information about the local atomic structure around the titanium atoms. EXAFS measurements on various titanium alkoxides in solution have been used to determine Ti-O and Ti-Ti bond distances, as well as coordination numbers. This data is crucial for distinguishing between monomeric, dimeric, trimeric, or other oligomeric species that may exist in equilibrium in solution. For example, studies on titanium ethoxide and n-propoxide in toluene suggest a mixture of monomeric and open-chained trimeric species. desy.de

Interactive Data Table: Representative Spectroscopic Data for Analogous Titanium(IV) Alkoxide Complexes

| Compound/Complex | Spectroscopic Technique | Key Findings / Data | Reference |

| Titanium(IV) ethoxide in toluene | EXAFS | Ti-O bond distance: 1.81 Å (terminal), 2.01 Å (bridging); Ti-Ti distance: 3.27 Å. Suggests a mixture of monomeric and trimeric species. | desy.de |

| [{Ti(OPrⁱ)₂(OR)₂}₂] (R = bulky organic group) | ¹H and ¹³C NMR | Distinct signals for isopropoxide and the bulky alkoxide ligand, indicating the formation of the heteroleptic complex. | sci-hub.box |

| Ti(OR)₄ (R = adamantyl) | ¹H and ¹³C NMR | Sharp NMR signals consistent with a monomeric structure in solution due to the bulky adamantyl groups. | sci-hub.box |

| [Ti₅(pin)₅(OPrⁱ)₁₀] | FT-IR | Presence of characteristic bands for Ti-O, Ti-O-Ti, and Ti-O-C bonding, confirming the formation of the alkoxide cluster. | bch.ro |

Crystallographic Analysis of Derived Titanium Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of crystalline titanium(IV) alkoxide complexes. While a crystal structure for this compound is not documented in the reviewed literature, the extensive crystallographic data available for other titanium alkoxides provide a strong basis for predicting its likely structural characteristics.

Titanium(IV) alkoxides exhibit a strong tendency to form oligomeric structures in the solid state, with the degree of aggregation being highly dependent on the steric bulk of the alkoxide ligands. For instance, titanium(IV) methoxide exists as a tetramer, [Ti(OMe)₄]₄, in the crystalline state. mocvd-precursor-encyclopedia.de In contrast, titanium(IV) neopentoxide, which has bulkier ligands, forms a dimeric structure, [Ti(μ-ONp)(ONp)₃]₂, where each titanium center is five-coordinate. mocvd-precursor-encyclopedia.de This trend suggests that this compound, with its long but relatively unbranched alkyl chain, would likely form an oligomeric structure, possibly a dimer or trimer, to satisfy the coordination preference of the titanium(IV) centers.

The crystal structures of heteroleptic titanium alkoxide complexes, containing different alkoxide ligands, have also been extensively studied. For example, the X-ray crystal structures of complexes with bulky ligands derived from natural products have been established, revealing dimeric structures for several of these compounds. researchgate.net In these dimers, the titanium centers are typically bridged by two alkoxide ligands, resulting in five- or six-coordinate titanium atoms.

The analysis of bond lengths and angles from crystallographic data provides valuable information about the nature of the bonding within these complexes. For example, the Ti-O bond lengths for terminal alkoxide ligands are generally shorter than those for bridging alkoxides. These structural details are crucial for understanding the reactivity and properties of these compounds.

Interactive Data Table: Crystallographic Data for Representative Titanium(IV) Alkoxide Complexes

| Compound | Molecular Formula | Crystal System | Space Group | Key Structural Features | Reference |

| Titanium(IV) ethoxide | [Ti(OEt)₄]₄ | Monoclinic | P2₁/c | Tetrameric structure with six-coordinate titanium atoms. | northwestern.edu |

| Titanium(IV) neopentoxide | [Ti(OCH₂CMe₃)₄]₂ | - | - | Dimeric structure with five-coordinate titanium centers. | mocvd-precursor-encyclopedia.de |

| [Ti(OPrⁱ)₂(mmp)₂] (mmp = 1-methoxy-2-methyl-2-propoxide) | C₁₄H₃₂O₆Ti | - | - | Monomeric complex in the solid state. | mocvd-precursor-encyclopedia.de |

| [L²Ti(OPrⁱ)₂]₂ (L² = bidentate OO ligand) | C₃₆H₆₈O₈Ti₂ | Monoclinic | P2₁/n | Dimeric structure with bridging diolate ligands. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Titanium 4+ Decan 1 Olate

Hydrolytic Stability and Condensation Mechanisms

Titanium(4+) decan-1-olate, like other titanium alkoxides, is susceptible to hydrolysis, a reaction that initiates the formation of titanium-oxygen-titanium (Ti-O-Ti) bridges and ultimately leads to the formation of titanium dioxide. The rate and mechanism of this process are critically influenced by the nature of the alkyl group.

Pathways of Titanium-Oxygen Bond Formation

The formation of titanium-oxygen bonds from this compound proceeds through a two-step hydrolysis and condensation mechanism. The initial step involves the nucleophilic attack of a water molecule on the electron-deficient titanium center, leading to the substitution of a decan-1-olate group with a hydroxyl group and the liberation of decan-1-ol.

Hydrolysis: Ti(O(CH₂)₉CH₃)₄ + H₂O → Ti(OH)(O(CH₂)₉CH₃)₃ + CH₃(CH₂)₉OH

This initial hydrolysis product is highly reactive and readily undergoes condensation with another titanium alkoxide molecule. Condensation can proceed via two primary pathways:

Oxolation: This involves the reaction between a hydroxyl group and an alkoxide group, eliminating a molecule of alcohol and forming a Ti-O-Ti bridge. Ti(OH)(O(CH₂)₉CH₃)₃ + Ti(O(CH₂)₉CH₃)₄ → (CH₃(CH₂)₉O)₃Ti-O-Ti(O(CH₂)₉CH₃)₃ + CH₃(CH₂)₉OH

Olation: This pathway involves the reaction between two hydroxyl groups, eliminating a water molecule to form the Ti-O-Ti linkage. 2 Ti(OH)(O(CH₂)₉CH₃)₃ → (CH₃(CH₂)₉O)₃Ti-O-Ti(O(CH₂)₉CH₃)₃ + H₂O

These condensation reactions continue, leading to the formation of larger oligomeric and polymeric species, which eventually yield titanium dioxide.

Influence of Alkyl Chain Length on Hydrolysis Kinetics

The length of the alkyl chain in titanium alkoxides plays a crucial role in determining the kinetics of hydrolysis. Longer alkyl chains, such as the decyl group in this compound, generally lead to a decreased rate of hydrolysis compared to their shorter-chain counterparts like titanium ethoxide or isopropoxide. scispace.comsemanticscholar.org This effect can be attributed to two main factors:

Steric Hindrance: The bulky decyl group sterically hinders the approach of water molecules to the titanium center, slowing down the initial nucleophilic attack. scispace.comresearchgate.net

Inductive Effect: The electron-donating nature of the alkyl chain increases the electron density on the titanium atom, reducing its electrophilicity and thus its reactivity towards nucleophiles like water.

While specific kinetic data for this compound is scarce, the general trend observed for other titanium alkoxides can be used for illustrative purposes.

| Titanium Alkoxide | Alkyl Chain | Relative Hydrolysis Rate |

|---|---|---|

| Titanium(4+) ethoxide | -CH₂CH₃ | Fast |

| Titanium(4+) isopropoxide | -CH(CH₃)₂ | Moderate |

| Titanium(4+) butoxide | -(CH₂)₃CH₃ | Slow |

| This compound | -(CH₂)₉CH₃ | Very Slow (Inferred) |

Ligand Exchange and Transesterification Reactions

This compound can undergo ligand exchange and transesterification reactions, which are fundamental to its application as a catalyst and precursor in materials synthesis.

Reactivity with Other Alcohols and Carboxylic Acids

This compound readily reacts with other alcohols in a process known as alcoholysis or transesterification. This equilibrium reaction involves the exchange of the decan-1-olate ligands with other alkoxy groups. The position of the equilibrium is influenced by the relative concentrations and boiling points of the alcohols, with the removal of the more volatile alcohol driving the reaction forward.

Ti(O(CH₂)₉CH₃)₄ + 4 R'OH ⇌ Ti(OR')₄ + 4 CH₃(CH₂)₉OH

Similarly, this compound reacts with carboxylic acids to form titanium carboxylates. mdpi.comresearchgate.net This reaction involves the displacement of the decan-1-olate ligand by a carboxylate group. The reaction is driven by the formation of the more stable titanium-carboxylate bond and the release of decan-1-ol.

Ti(O(CH₂)₉CH₃)₄ + 4 R'COOH ⇌ Ti(OOCR')₄ + 4 CH₃(CH₂)₉OH

Titanium alkoxides, including by extension the decan-1-olate derivative, have been shown to be effective catalysts for transesterification reactions, such as in the production of biodiesel. fao.orgresearchgate.net For instance, titanium isopropoxide has been used to catalyze the transesterification of monoolein with isopropanol, achieving high yields. fao.orgresearchgate.net

Chelation and Bridging Coordination Modes

The titanium center in this compound can expand its coordination number beyond four, allowing for the formation of complexes with chelating and bridging ligands. Bidentate or multidentate ligands, such as β-diketones, α-hydroxy acids, and certain diols, can replace one or more decan-1-olate ligands to form stable chelate rings. This chelation significantly increases the hydrolytic stability of the titanium complex.

Furthermore, the decan-1-olate ligands themselves, or other ligands introduced through exchange reactions, can act as bridging ligands between two or more titanium centers. This leads to the formation of polynuclear titanium-oxo-alkoxide clusters. The formation of these clusters is a key feature of the sol-gel process, influencing the structure and properties of the resulting titanium dioxide materials.

Lewis Acidity and Coordination Chemistry

The titanium(IV) center in this compound is a hard Lewis acid due to its high positive charge and the presence of empty d-orbitals. researchgate.net This Lewis acidity is the driving force for its reactivity towards nucleophiles, including water, alcohols, and carboxylic acids. The coordination of a Lewis base to the titanium center increases its coordination number, typically from four to five or six, forming a more stable complex. researchgate.net

The Lewis acidity of titanium alkoxides is influenced by the electronic properties of the alkoxy groups. The electron-donating decyl groups in this compound slightly reduce the Lewis acidity of the titanium center compared to alkoxides with shorter or more electron-withdrawing groups. However, it remains a sufficiently strong Lewis acid to catalyze a variety of organic reactions, such as aldol condensations, epoxidations, and esterifications. nih.govresearchgate.net

Interactions with Lewis Bases and Electron-Donating Ligands

Titanium(IV) alkoxides, including this compound, are characterized by a titanium center in a high +4 oxidation state. This high positive charge density makes the titanium atom a strong Lewis acid, readily interacting with Lewis bases and electron-donating ligands. These interactions lead to the formation of coordination complexes where the titanium center expands its coordination number, most commonly to six, adopting an octahedral geometry. wikipedia.org

The interaction with Lewis bases is a fundamental aspect of the chemistry of titanium alkoxides. The lone pairs of electrons on atoms such as oxygen, nitrogen, or sulfur in the Lewis base are donated to the empty d-orbitals of the titanium(IV) center. This coordination can significantly influence the reactivity and stability of the titanium alkoxide. For instance, the formation of adducts with solvents that are Lewis bases, such as acetonitrile or tetrahydrofuran (THF), is a well-documented phenomenon for titanium(IV) alkoxides. nih.gov The resulting complexes, such as Ti(OR)₄L₂, where L is a Lewis base, are often more stable and less susceptible to hydrolysis than the parent alkoxide. nih.gov

Detailed research on various titanium(IV) alkoxides has demonstrated the formation of stable complexes with a range of electron-donating ligands. For example, dithiocarbamate ligands, which are strong chelating agents with sulfur donor atoms, have been shown to form stable complexes with titanium(IV) isopropoxide and tert-butoxide. acs.orgnih.gov In these complexes, the dithiocarbamate ligands displace some of the alkoxide groups to form compounds like isopropoxy- and tert-butoxy-tris(dithiocarbamato)titanium(IV). acs.orgnih.gov

The nature of the Lewis base plays a crucial role in the structure and bonding of the resulting complex. For instance, with nitrogen-containing ligands like acetonitrile, coordination occurs through the lone pair on the nitrogen atom, forming a cis-configured octahedral complex. nih.gov Similarly, oxygen-donating ligands like THF also form stable adducts. nih.gov The strength of the interaction and the stability of the resulting complex are dependent on both the electronic properties of the Lewis base and the steric environment around the titanium center.

A summary of representative interactions between titanium(IV) alkoxides and Lewis bases is presented in the table below.

| Titanium Alkoxide | Lewis Base/Ligand | Resulting Complex Type | Coordination Geometry |

| Titanium(IV) hexafluoroisopropoxide | Acetonitrile | Bis-solvate complex | Distorted octahedral |

| Titanium(IV) hexafluoroisopropoxide | Tetrahydrofuran (THF) | Bis-solvate complex | Distorted octahedral |

| Titanium(IV) isopropoxide | Dithiocarbamates | Tris(dithiocarbamato) complex | Not specified |

| Titanium(IV) tert-butoxide | Dithiocarbamates | Tris(dithiocarbamato) complex | Not specified |

Role of Steric and Electronic Factors in Complex Formation

The formation and stability of complexes involving this compound are governed by a delicate interplay of steric and electronic factors. These factors influence the coordination number of the titanium center, the geometry of the resulting complex, and the reactivity of the compound.

Electronic Factors:

The primary electronic factor driving complex formation is the high Lewis acidity of the titanium(IV) center. The electron-deficient nature of the Ti(IV) ion makes it a strong acceptor for electron density from donor ligands. wikipedia.org The electronegativity of the atoms in the decan-1-olate ligand (oxygen) also plays a role. The oxygen atom is highly electronegative, leading to a significant polarization of the Ti-O bond and contributing to the positive charge on the titanium atom.

Steric Factors:

The steric bulk of the ligands surrounding the titanium center is a major determinant of the coordination environment. The decan-1-olate ligand, with its long alkyl chain, imposes significant steric hindrance. This steric crowding can limit the number of ligands that can coordinate to the titanium atom, influencing the coordination number and the geometry of the complex.

For instance, while titanium(IV) commonly adopts an octahedral coordination geometry in its complexes, the steric bulk of the decan-1-olate groups might favor a lower coordination number in the absence of strongly coordinating, small Lewis bases. wikipedia.org The size and shape of the incoming Lewis base are also crucial. Bulky ligands will face greater steric repulsion from the decan-1-olate chains, potentially leading to weaker coordination or the formation of complexes with lower coordination numbers.

The balance between steric and electronic effects is evident in the formation of various titanium(IV) complexes. For example, in complexes with pincer ligands, the observed geometries are a result of a nuanced balance between these factors, restricting the conformational freedom of the complex. chemrxiv.org The interplay of these factors is also crucial in determining the reaction mechanisms of titanium alkoxides, such as in hydrolysis reactions, where the size of the alkoxy group can affect the reaction rate. semanticscholar.org

The following table summarizes the key steric and electronic factors influencing complex formation with this compound.

| Factor | Description | Influence on Complex Formation |

| Electronic | High Lewis acidity of Ti(IV) center. | Promotes coordination with electron-donating ligands. |

| Electronegativity of the oxygen atom in the decan-1-olate ligand. | Enhances the positive charge on the titanium atom. | |

| Potential for pπ→dπ bonding between oxygen and titanium. | Can stabilize the complex and influence bond lengths. | |

| Electron-donating ability of the incoming Lewis base. | Stronger donors form more stable complexes. | |

| Steric | Bulkiness of the decan-1-olate ligand. | Can limit the coordination number and influence geometry. |

| Size and shape of the incoming Lewis base. | Bulky ligands may experience steric repulsion, leading to weaker coordination. |

Catalytic Applications and Reaction Pathway Elucidation

Catalysis in Polymerization Processes

Titanium alkoxides are instrumental in the production of a wide range of polymers. Their effectiveness stems from the ability of the titanium center to coordinate with monomers and facilitate chain propagation.

Titanium(4+) compounds are fundamental to Ziegler-Natta catalysts, which are widely used for the polymerization of alpha-olefins. wikipedia.org Heterogeneous Ziegler-Natta catalysts are typically composed of a titanium compound, such as titanium tetrachloride, supported on a magnesium chloride matrix, and are activated by an organoaluminum co-catalyst like triethylaluminium. wikipedia.orgmdpi.com

Titanium alkoxides, including analogues of titanium(4+) decan-1-olate like titanium tetrabutoxide, can be used as precursors in the preparation of these catalytic systems. mdpi.comresearchgate.net The synthesis process often involves the reaction of the titanium alkoxide with a magnesium compound and subsequent treatment with titanium tetrachloride. ippi.ac.irippi.ac.ir The morphology of the resulting polymer is influenced by the catalyst's structure, which in turn depends on the precursor used. ippi.ac.irippi.ac.ir

In some preparations, a Group 4 metal compound is contacted with a titanium compound, such as Ti(OR)4 where R can be ethyl, isopropyl, or butyl, in an alcohol solution containing magnesium chloride to form a catalyst precursor solution. google.com This precursor is then halogenated to produce the final catalyst. google.com The use of titanium alkoxides can influence the particle size distribution and morphology of the catalyst, which are critical factors for the performance of industrial polymerization processes. ippi.ac.ir

Titanium alkoxides are highly effective catalysts for polyester (B1180765) polycondensation, offering a less toxic alternative to traditional antimony-based catalysts. rsc.orgpatsnap.com While specific studies on this compound are not prevalent, the mechanism of polyester polycondensation has been extensively studied using other titanium alkoxides like titanium tetraethoxide (Ti(OEt)4) as a model. mdpi.comresearchgate.net

Theoretical studies, particularly using Density Functional Theory (DFT), have elucidated the reaction pathways. Three primary mechanisms have been investigated: the Lewis acid mechanism (M1), the coordination of the ester alkoxy oxygen mechanism (M2), and the coordination of the carboxy oxygen mechanism (M3). mdpi.comresearchgate.netresearchgate.net

DFT calculations have shown that the coordination of the carboxy oxygen mechanism (M3) presents the lowest energy barrier for the polycondensation reaction catalyzed by Ti(OEt)4. mdpi.comresearchgate.net In this mechanism, the metal center of the titanium alkoxide coordinates to the carbonyl oxygen of the ester. Subsequently, an alkoxy group from the titanium catalyst attacks the carbonyl carbon of the ester, forming a four-centered transition state. researchgate.net This pathway has a significantly lower activation energy compared to the uncatalyzed reaction, demonstrating the high catalytic activity of titanium alkoxides. mdpi.com

| Reaction Pathway | Catalyst | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Uncatalyzed | None | 47.6 |

| Lewis Acid Mechanism (M1) | Ti(OEt)4 | 42.6 |

| Coordination of Ester Alkoxy Oxygen (M2) | Ti(OEt)4 | 26.8 |

| Coordination of Carboxy Oxygen (M3) | Ti(OEt)4 | 17.5 |

This table presents data from DFT studies on the polycondensation of diethyl terephthalate (B1205515) with ethanol, using Ti(OEt)4 as a model catalyst. The data illustrates the significant reduction in the energy barrier for the M3 pathway. mdpi.com

It is important to note that titanate catalysts can sometimes lead to discoloration in the final polyester product, which can be dependent on the specific catalyst type and reaction conditions. rsc.org

Titanium-based catalysts are also employed in the epoxidation of olefins, a crucial transformation in organic synthesis. These catalytic systems often utilize hydrogen peroxide as an oxidant. While direct studies involving this compound are scarce, research on other titanium complexes provides insight into this application.

For instance, titanium(IV) isopropoxide, in combination with specialized ligands like cis-DACH salan, forms highly active and regioselective catalysts for the epoxidation of nonactivated olefins. nih.gov These catalysts can achieve high yields with low catalyst loading. nih.gov The mechanism is believed to involve the formation of a titanium-peroxo species which then transfers an oxygen atom to the olefin double bond. The nature of the ligand plays a critical role in the catalyst's activity and selectivity. nih.gov In some systems, the epoxidation of terminal double bonds in poly-unsaturated substrates can be achieved with high regioselectivity. nih.gov

Applications in Organic Transformations

Beyond polymerization, titanium compounds catalyze a variety of organic reactions, including the formation of carbon-carbon bonds and selective oxidations.

Titanium alkoxides and their derivatives can facilitate carbon-carbon bond formation. For example, the Prins reaction, which involves the formation of C-C and C-O bonds, can be catalyzed by titanium compounds. In certain cyclization reactions, the intermediate formation of a trichlorotitanium alkoxide allows for the stereoselective delivery of a nucleophile. wikipedia.org While this example uses a titanium halide, it illustrates the role of titanium alkoxide intermediates in controlling stereochemistry.

Titanium-based catalysts are effective in various selective oxidation reactions. For instance, the stereoselective oxidation of titanium(IV) enolates can be achieved using molecular oxygen. thieme.de This process allows for the synthesis of enantiomerically pure α-hydroxy carboxylic derivatives. The reaction is believed to proceed through the biradical character of the titanium(IV) enolates. thieme.de

Furthermore, titanium dioxide nanoparticles, which can be synthesized from titanium alkoxides like titanium isopropoxide through hydrolysis, have shown catalytic activity in the selective oxidation of alcohols to aldehydes. redalyc.orgnih.gov For example, TiO2 nanoparticles have been used to catalyze the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) with high selectivity. redalyc.org The catalytic activity can be further enhanced by doping the titanium dioxide with other metals. redalyc.org

Mechanistic Insights into Catalytic Cycles

The catalytic efficacy of titanium(IV) alkoxides, including by extension this compound, is fundamentally linked to the mechanistic pathways of their catalytic cycles. These cycles typically involve the activation of the titanium center, coordination of substrates, insertion or transformation steps, and finally, product release with regeneration of the active catalyst. The specific nature of these steps is highly dependent on the reaction being catalyzed, such as polymerization, esterification, or redox reactions.

Active Site Generation and Turnover Frequency

The generation of a catalytically active site from a this compound precursor is a critical initiation step. In many catalytic applications, particularly in Ziegler-Natta type polymerizations, the titanium alkoxide itself is a pre-catalyst that requires activation by a co-catalyst. chemrxiv.orgresearchgate.net The interaction with an organoaluminum compound, for instance, can lead to the alkylation of the titanium center and the formation of a coordinatively unsaturated species, which is the active site for olefin insertion. illinois.edu The long decan-1-olate chain might influence the solubility and stability of the pre-catalyst and the resulting active species.

Table 1: Representative Turnover Frequencies for Titanium(IV) Alkoxide Catalyzed Reactions Note: This table presents data for analogous titanium alkoxide systems to illustrate typical TOF ranges, as specific data for this compound is not available.

| Catalyst System | Reaction | Co-catalyst | Temperature (°C) | TOF (s⁻¹) |

| Ti(OⁱPr)₄/MAO | Ethylene Polymerization | MAO | 50 | 10 - 100 |

| TiCl₂(OⁱPr)₂/Et₂AlCl | Propylene Polymerization | Et₂AlCl | 70 | 5 - 50 |

| Titanium Aminotriphenolate | Esterification | None | 100 | 0.01 - 0.1 |

The generation of the active site can also involve the in-situ formation of dimeric or multimetallic species, where bridging alkoxide or other ligands play a crucial role in stabilizing the active center. ias.ac.in Theoretical studies on titanium(IV) alkoxides suggest that the electronic properties of the titanium sites are a key determinant of the activation energy for substrate insertion, and thus directly impact the turnover frequency. unito.it

Intermediate Species Characterization

The elucidation of a catalytic cycle relies heavily on the detection and characterization of transient intermediate species. For catalytic reactions involving titanium(IV) alkoxides, a variety of spectroscopic and analytical techniques are employed to gain mechanistic insights. These methods allow for the identification of key intermediates, which can confirm proposed reaction pathways.

In esterification reactions catalyzed by titanium(IV) alkoxides, for example, spectroscopic investigations using UV-Vis and NMR analysis have been instrumental in detecting intermediate species. researchgate.net These studies often suggest a mechanism involving the coordination of the carboxylic acid and the alcohol to the titanium center, followed by a series of ligand exchange and elimination steps. The amphoteric nature of some titanium catalysts, combining Lewis acidity at the titanium center with Brønsted basicity of a coordinated carboxylate, can be crucial for catalytic activity. researchgate.net

The characterization of intermediates in polymerization catalysis is often more challenging due to the high reactivity and low concentration of the active species. However, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy have been used to identify and characterize paramagnetic Ti(III) species, which are proposed as active centers in some Ziegler-Natta systems. chemrxiv.org Computational studies, including Density Functional Theory (DFT) calculations, have also become invaluable tools for modeling potential intermediates and transition states in titanium-catalyzed reactions, providing insights that are difficult to obtain experimentally. ias.ac.inresearchgate.net

Table 2: Techniques for Characterization of Intermediate Species in Titanium Alkoxide Catalysis Note: This table outlines common analytical methods and the type of information they provide, which would be applicable to studying the catalytic cycles of this compound.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Structural information of stable and some transient species in solution. |

| UV-Visible (UV-Vis) Spectroscopy | Detection of electronic transitions, useful for monitoring catalyst and intermediate concentrations. |

| Fourier-Transform Infrared (FTIR) | Identification of functional groups and their coordination to the metal center. |

| Mass Spectrometry (MS) | Determination of the mass-to-charge ratio of catalyst complexes and intermediates. |

| X-ray Crystallography | Precise structural determination of stable pre-catalysts and isolable intermediates. |

| Electron Paramagnetic Resonance (EPR) | Characterization of paramagnetic species, such as Ti(III) intermediates. |

| Density Functional Theory (DFT) | Theoretical modeling of reaction pathways, transition states, and intermediate structures. |

For a hypothetical catalytic cycle involving this compound, one could anticipate the formation of various intermediates where the decan-1-olate ligand might be substituted by substrate molecules or remain as a spectator ligand influencing the steric and electronic environment of the titanium center. The long alkyl chain of the decan-1-olate could also play a role in the aggregation of catalytic species in solution.

Based on a comprehensive search for "this compound" and its synonyms, there is no specific information available in the public domain regarding its use in the material science applications outlined in your request. Scientific literature extensively covers other titanium precursors, such as titanium isopropoxide (TTIP), titanium tetrachloride (TiCl4), and tetrakis(dimethylamido)titanium (TDMAT), for these purposes. However, research detailing the use of this compound as a precursor in sol-gel chemistry, nanomaterial fabrication, atomic layer deposition (ALD), molecular layer deposition (MLD), or chemical vapor deposition (CVD) could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on this specific chemical compound as requested. To do so would require speculating based on the behavior of other titanium alkoxides, which would not meet the standard of scientific accuracy and would violate the strict focus of your instructions.

For context, the general principles of how titanium alkoxides are used in these applications are well-established:

Sol-Gel Chemistry: Titanium alkoxides are common precursors for creating titanium dioxide (TiO2) nanoparticles. They undergo hydrolysis and condensation reactions to form a sol (a colloidal suspension of solid particles in a liquid) which then gels into a solid network. The choice of the alkoxide ligand (e.g., isopropoxide, ethoxide) can influence the reaction rates, and consequently, the morphology and crystallinity of the resulting TiO2 nanoparticles.

Thin Film Deposition (ALD, MLD, CVD): In these vapor deposition techniques, volatile titanium precursors are introduced into a reaction chamber to deposit thin films onto a substrate. Titanium alkoxides are often used due to their suitable volatility and reactivity. In ALD and MLD, the precursor choice is critical for achieving self-limiting surface reactions, which allow for atomic-level thickness control. In CVD, the thermal decomposition properties of the precursor are paramount.

While these principles would likely apply to this compound, the lack of specific experimental data, research findings, or established processes for this compound prevents the creation of the detailed article you have outlined.

Material Science Applications As a Precursor

Role in Hybrid Material Design and Functionalization

Titanium(IV) alkoxides, such as Titanium(4+) decan-1-olate, are fundamental in the design of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers and inorganic components at a molecular or nanoscale level, leading to novel functionalities. The titanium alkoxide serves as the inorganic precursor, which, through chemical reactions, becomes integrated into an organic matrix.

The functionalization of these hybrid materials is achieved by carefully selecting the alkoxide precursor and controlling the reaction conditions. The organic ligands of the alkoxide can be chemically modified to introduce specific functional groups, enhancing the compatibility between the inorganic and organic phases and enabling the creation of materials with desired chemical and physical properties rsc.org. This molecular-level engineering is crucial for developing innovative materials for a wide range of applications rsc.org. The sol-gel process, initiated with a titanium alkoxide, allows for the creation of a titania-based inorganic network within an organic polymer, resulting in a true hybrid material rsc.org.

Incorporation into Polymer Matrices for Composite Materials

The integration of titanium precursors into polymer matrices is a common strategy for producing composite materials with enhanced properties. Titanium(IV) alkoxides are particularly suitable for this purpose as they can be dissolved in common solvents and introduced into a polymer solution or monomer mixture. Subsequent in-situ hydrolysis and condensation reactions lead to the formation of a dispersed inorganic phase, typically titanium dioxide (TiO₂), within the polymer matrix nih.gov.

This method allows for a high degree of control over the morphology and distribution of the inorganic phase nih.gov. For instance, titanium(IV) ethoxide has been used to prepare polymer/Ti⁴⁺ nanocomposites by swelling a polymer with the precursor, followed by condensation nih.gov. This results in a composite with high porosity and a preserved spherical shape of the initial polymer particles nih.gov. The incorporation of a titania nanophase can significantly improve the thermal stability and refractive index of the host polymer researchgate.net. Research has shown that hybrid films of TiO₂ in poly(methyl methacrylate) (PMMA) exhibit high transparency and a linear increase in refractive index with higher TiO₂ content researchgate.net.

Table 1: Effect of TiO₂ Content on the Refractive Index of PMMA Hybrid Films

| TiO₂ Content (wt %) | Refractive Index (at 633 nm) | Transparency (at 500 nm) |

|---|---|---|

| 0 | ~1.49 | >90% |

| 10 | ~1.52 | >88% |

| 20 | ~1.55 | >87% |

| 30 | 1.579 | >87% |

This table is illustrative, based on data for TiO₂/PMMA hybrid films prepared from a titanium alkoxide precursor researchgate.net.

The long alkyl chain of this compound would likely enhance its solubility in non-polar organic solvents and polymers, potentially leading to a more uniform dispersion of the resulting titania particles within a hydrophobic polymer matrix. This improved compatibility can be crucial for avoiding the aggregation of inorganic particles, which is a common challenge in producing nanocomposites nih.gov.

Surface Modification and Coating Technologies

Titanium(IV) alkoxides are extensively used in surface modification and the application of thin-film coatings, primarily through sol-gel technology bohrium.com. This technique allows for the deposition of thin, uniform, and durable titanium dioxide films on a variety of substrates at relatively low temperatures nih.gov. The process involves preparing a stable sol from the titanium alkoxide precursor, applying it to a substrate via methods like dip-coating or spin-coating, and then converting the sol to a solid gel film through a controlled drying and heating process nih.gov.

These TiO₂ coatings can impart a range of functional properties to the substrate surface, including improved corrosion and wear resistance, biocompatibility, and photocatalytic activity bohrium.comcityu.edu.hk. The specific properties of the coating are influenced by the choice of precursor and the processing parameters researchgate.net. For example, sol-gel derived TiO₂ films have been shown to possess a single anatase phase with nanoscale grains, which is beneficial for photocatalytic applications nih.gov.

The use of a long-chain alkoxide like this compound could influence the chemistry of the sol-gel process. The bulky decanolate groups can slow down the rates of hydrolysis and condensation, offering better control over the formation of the titania network rsc.org. This control is essential for producing smooth, crack-free thin films researchgate.net. Furthermore, the organic ligands can be intentionally retained in the final material to create hybrid coatings where the organic component provides specific functionalities, such as acting as a release agent researchgate.net.

Table 2: Comparison of Surface Properties for Coated and Uncoated Titanium

| Sample | Corrosion Potential (Ecorr) | Corrosion Current (Icorr) | Notes |

|---|---|---|---|

| Uncoated CP-Ti | Lower (more active) | Higher | More susceptible to corrosion. |

| TiO₂ Coated CP-Ti | Higher (more noble) | Lower | Exhibits better corrosion resistance bohrium.com. |

This table presents a general comparison based on findings for sol-gel derived TiO₂ coatings on commercially pure titanium (CP-Ti) bohrium.com.

The ability to tailor surface properties is critical in many fields, from biomedical implants where biocompatibility and osseointegration are paramount, to self-cleaning surfaces that utilize the photocatalytic and hydrophilic properties of TiO₂ nih.govmdpi.com.

Future Research Directions and Emerging Applications

Development of Sustainable Synthesis Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For Titanium(4+) decan-1-olate, research is anticipated to move beyond traditional synthesis methods, which often involve reactants like titanium tetrachloride. wikipedia.org The focus will be on creating sustainable pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research areas will likely include:

Direct Alcoholysis: Investigating the direct reaction of titanium metal with decan-1-ol under various catalytic conditions to bypass the use of halide precursors.

Electrochemical Synthesis: Exploring electrochemical methods for the synthesis of this compound, which can offer high purity and controllability while minimizing the use of hazardous reagents.

Solvent-Free and Mechanochemical Approaches: Developing synthesis routes that eliminate the need for volatile organic solvents, thereby reducing the environmental footprint of the production process.

| Synthesis Route | Potential Advantages | Research Focus |

| Direct Alcoholysis | Elimination of corrosive byproducts (e.g., HCl). | Catalyst development, reaction optimization. |

| Electrochemical Synthesis | High product purity, precise control over reaction. | Electrode material selection, electrolyte optimization. |

| Solvent-Free/Mechanochemical | Reduced solvent waste, potential for lower energy input. | Milling parameters, solid-state reaction kinetics. |

Exploration of Novel Catalytic Transformations

Titanium alkoxides are known to be versatile catalysts for various organic transformations, including polymerization and transesterification. researchgate.netnih.govrsc.org The long alkyl chain of the decan-1-olate ligand in this compound could introduce unique steric and electronic effects, potentially leading to novel catalytic activities and selectivities.

Future research in this domain will likely concentrate on:

Polymerization Catalysis: Evaluating the efficacy of this compound as a catalyst or co-catalyst in the polymerization of olefins and lactones. nih.gov The long-chain ligand may influence the polymer's molecular weight, polydispersity, and microstructure.

Biodegradable Polymer Synthesis: Investigating its use in the ring-opening polymerization of cyclic esters to produce biodegradable polymers, a critical area for sustainable materials development.

Fine Chemical Synthesis: Exploring its application in catalyzing a range of organic reactions, such as epoxidation, oxidation, and carbon-carbon bond-forming reactions, where the lipophilic nature of the ligand could be advantageous in non-polar reaction media.

Integration into Advanced Functional Materials

The incorporation of metal alkoxides into materials can impart desirable properties for a range of advanced applications. britannica.comresearchgate.net this compound, with its potential to act as a precursor for titanium dioxide (TiO2) and its inherent organic character, is a promising candidate for the development of novel functional materials.

Emerging areas of application include:

Precursor for Nanomaterials: Utilizing this compound as a precursor in sol-gel or hydrothermal processes to synthesize TiO2 nanoparticles, nanotubes, or thin films. sigmaaldrich.comsigmaaldrich.com The decomposition of the long-chain alkoxide ligand could influence the morphology and surface properties of the resulting titania, impacting its performance in photocatalysis and electronics. researchgate.netmdpi.com

Hybrid Organic-Inorganic Materials: Fabricating hybrid materials by incorporating this compound into polymer matrices. These materials could exhibit enhanced thermal stability, mechanical strength, and unique optical or electronic properties.

Surface Modification: Employing this compound for the surface modification of substrates to create hydrophobic or functionalized coatings. The long alkyl chains can impart water-repellent properties, which is desirable for self-cleaning surfaces and anti-corrosion coatings.

| Material Application | Role of this compound | Potential Benefit |

| TiO2 Nanoparticles | Precursor | Control over particle size and morphology. |

| Hybrid Polymers | Additive/Cross-linker | Improved thermomechanical properties. |

| Hydrophobic Coatings | Surface Modifier | Enhanced water repellency. |

Interdisciplinary Research Opportunities

The exploration of this compound is not confined to a single scientific discipline. Its unique chemical structure and potential functionalities create opportunities for collaboration across various fields.

Future interdisciplinary research could involve:

Materials Science and Chemistry: Collaborative efforts to design and synthesize novel composite materials where this compound acts as a key building block or functional component.

Catalysis and Chemical Engineering: Joint research to develop and scale up catalytic processes utilizing this compound, focusing on reaction engineering and optimization for industrial applications.

Nanoscience and Physics: Investigations into the fundamental electronic and optical properties of materials derived from this compound, paving the way for its use in electronic and photonic devices.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, moving it from a relatively unexplored compound to a valuable tool in the development of sustainable technologies and advanced materials.

Q & A

Q. Table 1: Comparison of Characterization Techniques

| Technique | Application | Limitations |

|---|---|---|

| FT-IR | Ligand bonding confirmation | Cannot resolve dynamic structural changes |

| NMR | Ligand conformation | Paramagnetic interference from Ti⁴⁺ |

| X-ray crystallography | 3D structure determination | Requires single crystals; moisture-sensitive samples may degrade |

Advanced: How can researchers resolve contradictions in thermal stability data between TGA and DSC analyses for this compound?

Answer:

Discrepancies often arise from differences in experimental conditions (e.g., heating rates, atmosphere) or sample preparation (e.g., hydration state). For robust analysis:

- Standardize protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) across techniques .

- Cross-validate : Compare decomposition onset temperatures in TGA with endothermic/exothermic peaks in DSC. For example, a mismatch may indicate competing decomposition pathways (e.g., ligand dissociation vs. oxidation).

- Control moisture : Titanium alkoxides are hygroscopic; use glovebox-prepared samples to prevent hydrolysis artifacts .

Basic: What synthetic strategies ensure high-purity this compound, and how do reaction conditions influence ligand coordination?

Answer:

Synthesis typically involves ligand substitution (e.g., reacting TiCl₄ with sodium decanoate in anhydrous ethanol). Key methodological considerations:

- Solvent choice : Polar aprotic solvents (e.g., THF) improve ligand solubility but may compete for coordination sites.

- Stoichiometry : Excess decanoate (≥4:1 molar ratio) ensures full substitution of chloride ligands .

- Moisture control : Conduct reactions under inert atmosphere (Ar/N₂) to prevent hydrolysis to TiO₂ byproducts .

Critical validation step : Monitor reaction progress via conductivity measurements (declining Cl⁻ concentration) and confirm product purity via EA (C/H/Ti ratios).

Advanced: How can factorial design optimize catalytic applications of this compound in esterification reactions?

Answer:

A 2³ factorial design can systematically evaluate variables:

- Factors : Temperature (60–100°C), catalyst loading (1–5 mol%), substrate ratio (1:1–1:3 alcohol:acid).

- Responses : Conversion rate (GC analysis), selectivity (NMR/IR).

Q. Table 2: Example Factorial Design Matrix

| Run | Temp (°C) | Catalyst (mol%) | Substrate Ratio | Conversion (%) |

|---|---|---|---|---|

| 1 | 60 | 1 | 1:1 | 72 |

| 2 | 100 | 5 | 1:3 | 95 |

Analyze interactions using ANOVA to identify dominant factors (e.g., temperature-catalyst synergy). Replicate runs to assess reproducibility .

Basic: What are the challenges in maintaining the structural integrity of this compound under varying pH conditions?

Answer:

Ti⁴⁺ complexes are prone to hydrolysis in acidic/basic media, forming TiO₂ or oligomeric species. Methodological mitigations:

- pH buffering : Use non-coordinating buffers (e.g., acetate at pH 4–5) to stabilize the complex.

- Ligand modification : Introduce hydrophobic groups (e.g., branched decanoate chains) to reduce water accessibility .

- Real-time monitoring : Employ UV-vis spectroscopy to detect hydrolysis-induced absorbance shifts (e.g., λmax ~300 nm for intact complexes) .

Advanced: How can computational models (DFT/MD) complement experimental data to elucidate reaction mechanisms involving this compound?

Answer:

- Density Functional Theory (DFT) : Calculate ligand dissociation energies and Ti–O bond lengths to predict stability trends. Compare with experimental XRD data .

- Molecular Dynamics (MD) : Simulate solvent effects on ligand exchange kinetics (e.g., ethanol vs. toluene). Validate against kinetic studies (e.g., Arrhenius plots from temperature-dependent NMR) .

- Contradiction resolution : If experimental catalytic activity contradicts DFT-predicted activation barriers, re-evaluate solvation models or transition-state approximations.

Advanced: How should researchers address inconsistencies in literature-reported solubility profiles of this compound?

Answer:

Divergent solubility data (e.g., in hexane vs. DMSO) may stem from:

- Polymorphism : Crystallize the compound under controlled conditions (slow evaporation vs. antisolvent addition) and compare XRD patterns .

- Impurities : Trace solvents (e.g., residual ethanol) alter solubility; use GC-MS to detect contaminants .

- Standardized reporting : Adopt IUPAC guidelines for solubility testing (e.g., shake-flask method, 24-h equilibration) .

Basic: What safety protocols are critical when handling this compound in air-sensitive reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.